Cas no 1822792-16-4 (4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid)

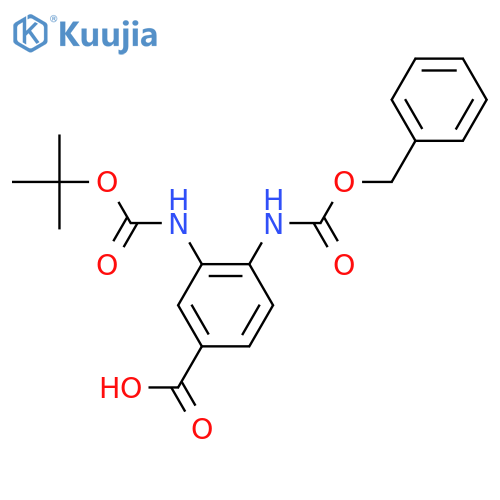

1822792-16-4 structure

商品名:4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid

CAS番号:1822792-16-4

MF:C20H22N2O6

メガワット:386.398485660553

CID:6644640

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid

- Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-

-

- インチ: 1S/C20H22N2O6/c1-20(2,3)28-19(26)22-16-11-14(17(23)24)9-10-15(16)21-18(25)27-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)

- InChIKey: YEZLTDDDFWYAEI-UHFFFAOYSA-N

- ほほえんだ: N(C1C=C(C=CC=1NC(=O)OCC1C=CC=CC=1)C(=O)O)C(=O)OC(C)(C)C

じっけんとくせい

- 密度みつど: 1.327±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)

- ふってん: 483.8±45.0 °C(predicted)

- 酸性度係数(pKa): 4.27±0.10(predicted)

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R3015-5g |

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid |

1822792-16-4 | 97% | 5g |

¥43702.21 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R3015-1g |

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid |

1822792-16-4 | 97% | 1g |

¥12941.03 | 2024-04-19 |

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1822792-16-4 (4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1822792-16-4)4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):1622/5477